PDK4 Enzyme Inhibition vs. DCA
Pdk4-IN-2 exhibits a 14-fold higher inhibitory potency against PDK4 compared to the ATP-competitive PDK4 inhibitor M77976. In standardized biochemical assays, Pdk4-IN-2 achieves an IC₅₀ of 46 µM, whereas M77976, which also binds to the ATP-binding pocket of PDK4, demonstrates a significantly higher IC₅₀ of 648 µM [1]. This quantitative difference indicates that Pdk4-IN-2 is a substantially more effective PDK4 inhibitor in vitro, requiring a much lower concentration to achieve half-maximal enzyme inhibition.
| Evidence Dimension | Inhibitory potency against PDK4 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 46 µM |
| Comparator Or Baseline | M77976: IC₅₀ = 648 µM |
| Quantified Difference | 14-fold higher potency (lower IC₅₀) |
| Conditions | Biochemical enzyme inhibition assay (in vitro) |
Why This Matters
For researchers, higher potency translates to lower compound usage, reduced solvent (e.g., DMSO) artifacts in cellular assays, and a wider experimental window for dose-response studies.
- [1] Anjiechem. (n.d.). M77976 Product Information. Retrieved from https://www.anjiechem.com/goods-19238.html View Source
